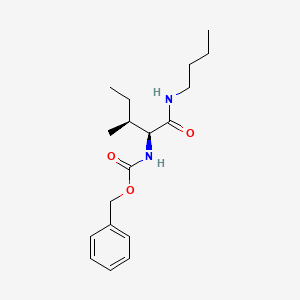

N-Butyl L-Z-isoleucinamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-[(2S,3S)-1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22)/t14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCLVVBKQSEWDH-HOCLYGCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120259 | |

| Record name | Carbamic acid, N-[(1R,2R)-1-[(butylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-56-2 | |

| Record name | Carbamic acid, N-[(1R,2R)-1-[(butylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1R,2R)-1-[(butylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Butyl L-Z-isoleucinamide. High-resolution ¹H and ¹³C NMR are fundamental for confirming the successful synthesis of the target molecule. In ¹H NMR, characteristic signals would be expected for the protons of the n-butyl group, the isoleucine side chain, the amide N-H protons, and the protons associated with the "Z" group, which is contextually interpreted as a benzyloxycarbonyl (Cbz) protecting group.

The progress of the amidation reaction to form this compound can be monitored in real-time or by analyzing aliquots from the reaction mixture. This is achieved by observing the disappearance of the signal corresponding to the starting carboxylic acid proton and the simultaneous appearance of new signals corresponding to the n-butylamide group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for the definitive assignment of all proton and carbon signals. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of connectivity within the n-butyl and isoleucine fragments. HSQC correlates directly bonded proton and carbon atoms, providing a robust method for assigning the ¹³C spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35-7.25 | m | 5H | Ar-H (Cbz group) |

| 5.10 | s | 2H | CH₂ (Cbz group) |

| 4.15 | d | 1H | α-CH (Isoleucine) |

| 3.20 | m | 2H | N-CH₂ (Butyl group) |

| 1.90 | m | 1H | β-CH (Isoleucine) |

| 1.50-1.20 | m | 4H | CH₂-CH₂ (Butyl group) |

| 0.95-0.85 | m | 9H | γ-CH₃, δ-CH₃ (Isoleucine), CH₃ (Butyl group) |

Note: This table represents expected chemical shifts and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques that allow for the detection of the intact molecular ion.

For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to yield a molecular ion peak, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, with a mass-to-charge ratio (m/z) that corresponds to the exact calculated molecular weight of the compound. This high-resolution data is crucial for confirming the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. These fragmentation patterns would correspond to the loss of the n-butyl group, the benzyloxycarbonyl group, and other specific cleavages within the isoleucine backbone, providing definitive structural confirmation. The purity of the sample can be assessed by the absence of significant signals from starting materials or byproducts in the mass spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide and urethane (B1682113) groups, typically in the region of 3300 cm⁻¹. Strong carbonyl (C=O) stretching vibrations would be observed around 1630 cm⁻¹ for the amide and 1690 cm⁻¹ for the urethane (Cbz group). Additionally, C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would be present below 3100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within the molecule. The primary chromophore in this compound is the aromatic ring of the benzyloxycarbonyl group. This would result in characteristic absorbance peaks in the UV region, typically around 250-270 nm. While not providing detailed structural information about the entire molecule, UV-Vis spectroscopy is useful for quantifying the concentration of the compound in solution, provided a calibration curve is established.

X-ray Crystallography for Absolute Stereochemical Assignment and Conformational Analysis

In cases where a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine the absolute stereochemistry of the chiral centers in the isoleucine residue, confirming the L-configuration.

Furthermore, X-ray crystallography reveals the precise bond lengths, bond angles, and torsion angles within the molecule in the solid state. This allows for a detailed conformational analysis, showing how the n-butyl, isoleucine, and benzyloxycarbonyl groups are oriented with respect to one another. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Quantum Chemical Calculations and Molecular Modeling of this compound

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules like this compound. By solving the Schrödinger equation in an approximate manner, DFT can be used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The distribution of electron density and the electrostatic potential can be mapped to identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscape Mapping

While X-ray crystallography provides the solid-state conformation, molecular modeling techniques are used to explore the conformational landscape of this compound in the gas phase or in solution. By systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy, a potential energy surface can be generated.

This energy landscape mapping helps to identify the low-energy, stable conformations of the molecule. This is crucial for understanding its dynamic behavior and how it might interact with other molecules, such as biological receptors. These computational methods provide a powerful complement to experimental data, offering a more complete picture of the molecule's properties.

Simulation of Spectroscopic Properties

In the field of academic research, the computational simulation of spectroscopic properties provides a powerful, non-destructive lens through which the structural and electronic characteristics of a molecule can be understood. For this compound, while specific experimental and simulated spectral data are not extensively documented in publicly accessible literature, the theoretical foundation for such characterization is well-established. Computational chemistry allows for the prediction of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These simulations offer profound insights into the molecule's quantum mechanical properties, complementing and guiding experimental work.

The primary approach for simulating these properties involves methods rooted in quantum mechanics, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). acs.orgresearchgate.netmdpi.com These methods calculate the electronic structure of a molecule to predict how it will interact with electromagnetic radiation. mdpi.com The process begins with the geometry optimization of the this compound structure to find its most stable energetic conformation. From this optimized structure, various spectroscopic parameters can be calculated.

Theoretical NMR Spectra Simulation

Quantum chemical methods are instrumental in the precise prediction of NMR parameters. acs.org DFT calculations, for instance, can predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei within this compound. acs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework for accurate chemical shift prediction. acs.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be constructed. This allows for the assignment of experimental peaks to specific atoms and can help in confirming the molecule's structural integrity and conformation in solution.

Below is a hypothetical table representing the kind of data that would be generated from a DFT-based ¹³C NMR simulation for this compound.

| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Amide Carbonyl (C=O) | 173.5 |

| Isoleucine α-carbon | 58.2 |

| Isoleucine β-carbon | 37.1 |

| Butyl CH₂ (attached to N) | 39.8 |

| Butyl CH₂ | 31.4 |

| Butyl CH₂ | 20.1 |

| Butyl CH₃ | 13.9 |

Theoretical IR Spectra Simulation

The simulation of an infrared spectrum is achieved by calculating the vibrational frequencies of the molecule. rsc.orgresearchgate.net Following geometry optimization, a frequency calculation is performed. This computation determines the normal modes of vibration for this compound, each corresponding to a specific frequency of IR light absorption. The results provide a theoretical spectrum where each peak corresponds to a particular molecular motion, such as the stretching of C=O, N-H, and C-H bonds, or the bending of C-N-H groups. These simulations are valuable for interpreting experimental IR spectra and understanding the molecule's bonding environment. rsc.orgdtic.mil

The following table illustrates the type of results expected from a DFT vibrational frequency calculation for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 | Amide N-H bond stretching |

| C-H Stretch (Aliphatic) | 2960-2870 | Stretching of C-H bonds in butyl and isoleucine side chains |

| C=O Stretch (Amide I) | 1685 | Amide carbonyl bond stretching |

| N-H Bend (Amide II) | 1540 | Bending of the N-H bond |

Theoretical UV-Vis Spectra Simulation

The prediction of UV-Vis absorption spectra is handled by Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comfaccts.de This method calculates the energies required to promote electrons from occupied molecular orbitals to unoccupied ones (electronic transitions). mdpi.com The simulation yields the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net For a compound like this compound, these simulations can predict electronic transitions, such as the n → π* transition associated with the amide chromophore.

An example of simulated UV-Vis data is presented in the table below.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 225 | 0.25 | n → π |

| S₀ → S₂ | 198 | 0.48 | π → π |

These computational tools collectively provide a detailed, atom-level understanding of this compound's properties. By simulating its spectroscopic behavior, researchers can predict and interpret experimental results, leading to a more comprehensive characterization of this chemical compound.

Mechanistic Investigations of Chemical Transformations Involving N Butyl L Z Isoleucinamide

Elucidation of Amide Hydrolysis and Formation Reaction Pathways

The stability of the amide bond in N-Butyl L-Z-isoleucinamide is significant, yet it can be cleaved through hydrolysis under both acidic and basic conditions. libretexts.orgmasterorganicchemistry.com The pathways for this transformation are distinct and dictated by the pH of the reaction medium.

In a basic medium, the mechanism proceeds via a different pathway. A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. allen.in This addition leads to the formation of a tetrahedral alkoxide intermediate. This high-energy intermediate then collapses, reforming the carbonyl group and ejecting the N-butylamide anion (⁻NH(CH₂)₃CH₃) as the leaving group. The N-butylamide anion is a strong base and immediately deprotonates the newly formed Z-L-isoleucine, resulting in a carboxylate salt and neutral N-butylamine. The reaction is driven to completion by this final, essentially irreversible acid-base reaction. libretexts.org

The formation of the amide bond, the reverse of hydrolysis, typically requires activating the carboxylic acid (Z-L-isoleucine) to make it more susceptible to nucleophilic attack by N-butylamine. This is often achieved using coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the condensation reaction.

Understanding Stereoselectivity in Chiral Transformations of Isoleucinamide Derivatives

This compound is a chiral molecule, possessing two stereocenters: one at the α-carbon (S configuration) and another within the isoleucine side chain (R configuration). Any chemical transformation involving this molecule must consider the potential impact on these stereocenters.

Maintaining stereochemical integrity, particularly at the α-carbon, is crucial in many synthetic applications. During transformations such as N-alkylation or reactions involving the α-carbon, racemization is a significant risk. For instance, direct N-alkylation of α-amino acid amides using alcohols can be catalyzed by ruthenium complexes, a process that has been shown to proceed with excellent retention of stereochemical integrity. nih.gov The mechanism of such "borrowing hydrogen" reactions typically involves a temporary and reversible oxidation of the substrate, which can create opportunities for racemization if not carefully controlled. However, robust catalytic systems can achieve high enantiomeric excess (% ee).

The inherent chirality of the molecule can also be used to direct the stereochemical outcome of reactions at other sites, a process known as diastereoselective induction. The existing stereocenters can influence the facial selectivity of an incoming reagent, leading to a preferential formation of one diastereomer over another. The bulky Z-protecting group and the N-butyl group can create a specific steric environment around the molecule, further influencing the approach of reactants and the stereochemical course of the reaction.

Table 1: Illustrative Stereoselectivity in Catalytic N-Alkylation This table presents hypothetical data illustrating the high retention of stereochemistry achievable in the N-alkylation of amino amides using different catalysts, as described in the literature for similar compounds. nih.gov

| Entry | Catalyst | Additive | Solvent | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Ru-Complex A | None | Toluene (B28343) | 95 | 88 |

| 2 | Ru-Complex B | None | Toluene | 92 | 91 |

| 3 | Ru-Complex A | Diphenylphosphate | Toluene | 99 | >99 |

| 4 | Ru-Complex B | Diphenylphosphate | n-Propanol | 98 | >99 |

Role of Protecting Groups in Directing Reaction Mechanisms and Selectivity

Protecting groups are fundamental in controlling the reactivity of multifunctional molecules like this compound. highfine.com The benzyloxycarbonyl (Z or Cbz) group on the α-amino nitrogen plays a pivotal role. bachem.com

The primary function of the Z-group is to mask the nucleophilicity and basicity of the amino group. youtube.com By converting the amine into a carbamate, the Z-group prevents it from participating in undesired side reactions, such as acting as a nucleophile in intermolecular reactions or causing epimerization at the α-carbon under basic conditions. masterorganicchemistry.com This directs the reactivity towards other functional groups within the molecule, such as the amide carbonyl.

The Z-group is known for its stability under a wide range of conditions, including those used for peptide coupling and mild acidic or basic hydrolysis of esters. total-synthesis.com However, it can be selectively removed under specific, mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.com This orthogonality allows for deprotection without affecting other sensitive functional groups that might be present in the molecule. masterorganicchemistry.com

Furthermore, the steric bulk of the Z-group can influence the conformational preferences of the molecule. This steric hindrance can direct the approach of incoming reagents, thereby affecting the stereoselectivity of reactions, as discussed in the previous section.

Influence of Solvent Effects and Catalysis on Reaction Kinetics and Thermodynamics

The rate and equilibrium of chemical transformations involving this compound are profoundly influenced by the choice of solvent and the presence of catalysts.

Solvent polarity plays a critical role in stabilizing reactants, intermediates, and transition states. For example, in amide hydrolysis, the transition states for both acid- and base-catalyzed mechanisms are more polar than the starting materials. Therefore, polar protic solvents like water or alcohol-water mixtures can stabilize these transition states through hydrogen bonding, thereby lowering the activation energy (Ea) and accelerating the reaction rate. Studies on similar amide hydrolysis reactions in dioxane-water mixtures have shown that the reaction rate is sensitive to the solvent composition. researchgate.net

Catalysts provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate without being consumed in the process. In acid-catalyzed hydrolysis, the catalyst (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile. masterorganicchemistry.com In base-promoted hydrolysis, the hydroxide ion acts as a nucleophile but is consumed stoichiometrically; however, it is mechanistically a catalyst for the addition of water. libretexts.org The efficiency of these processes can be quantified by studying the reaction kinetics and determining thermodynamic parameters.

Table 2: Hypothetical Kinetic and Thermodynamic Data for Amide Hydrolysis This table provides representative data illustrating how temperature and solvent composition can affect the rate constant and thermodynamic parameters of amide hydrolysis, based on general principles and findings for related compounds.

| Temperature (°C) | Solvent System (% Dioxane in Water) | Rate Constant, k (s⁻¹) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) |

| 70 | 30% | 1.5 x 10⁻⁵ | 85 | -50 | 102 |

| 80 | 30% | 4.2 x 10⁻⁵ | 85 | -50 | 102.5 |

| 90 | 30% | 1.1 x 10⁻⁴ | 85 | -50 | 103 |

| 80 | 40% | 3.1 x 10⁻⁵ | 88 | -55 | 107.3 |

| 80 | 50% | 2.0 x 10⁻⁵ | 92 | -60 | 113.1 |

N Butyl L Z Isoleucinamide As a Versatile Building Block in Organic Synthesis

Utilization in Asymmetric Synthesis and Chiral Induction Methodologies

The fundamental utility of N-Butyl L-Z-isoleucinamide in asymmetric synthesis stems from the fixed stereochemistry of its L-isoleucine framework. The molecule possesses two defined chiral centers at the α- and β-positions of the amino acid backbone. This inherent chirality can be exploited to influence the stereochemical outcome of reactions, a process known as chiral induction.

In methodologies of asymmetric synthesis, the isoleucinamide moiety acts as a chiral template. wikipedia.org When a prochiral substrate is attached to this building block, the steric bulk of the isoleucine side chain—a sec-butyl group—effectively shields one face of the reacting molecule. This steric hindrance directs the approach of incoming reagents to the less hindered face, resulting in the preferential formation of one stereoisomer over the other. sigmaaldrich.com This principle is crucial for establishing new stereocenters with a high degree of predictability and control, which is a cornerstone of modern pharmaceutical and natural product synthesis. wikipedia.org

Research findings on related chiral amides demonstrate that the rigidity of the amide bond and the defined conformation of the chiral side chain are paramount for effective stereochemical communication. The effectiveness of chiral induction can be influenced by reaction conditions such as temperature, solvent, and the presence of Lewis acids, which can help to lock the conformation of the substrate-auxiliary complex and enhance facial discrimination.

Application as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct a stereoselective reaction. wikipedia.org this compound is structurally well-suited to function in this capacity. In this approach, the chiral isoleucinamide unit is covalently attached to a prochiral substrate, directs a diastereoselective transformation, and is subsequently cleaved to yield an enantiomerically enriched product while allowing for the recovery of the auxiliary. wikipedia.orgresearchgate.net

The application of amino acid-derived auxiliaries is well-established in several key transformations, including:

Stereoselective Alkylations: Enolates derived from substrates attached to the isoleucine auxiliary can be alkylated with high diastereoselectivity. The bulky side chain of the isoleucine effectively blocks one face of the enolate, guiding the electrophile to the opposite side.

Diastereoselective Aldol (B89426) Reactions: Similar to the widely used Evans oxazolidinone auxiliaries, an isoleucine-based auxiliary can control the stereochemical course of aldol reactions, leading to the formation of products with two new contiguous stereocenters in a predictable manner. wikipedia.org

Conjugate Additions: The chiral framework can direct the 1,4-addition of nucleophiles to α,β-unsaturated systems with a high degree of stereocontrol.

The N-butyl group can further influence the solubility and conformational properties of the auxiliary-substrate conjugate, while the Z-protecting group ensures that the α-amino group remains unreactive during these transformations.

| Reaction Type | General Substrate | Key Principle of Control | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Alkylation of Enolates | N-Acyl Isoleucinamide Derivative | Steric shielding of one enolate face by the isoleucine side chain. | >90% |

| Aldol Reaction | N-Acyl Isoleucinamide Derivative | Formation of a rigid chelated transition state involving a Lewis acid. | >95% |

| Diels-Alder Reaction | N-Acryloyl Isoleucinamide Derivative | Facial selectivity controlled by the chiral auxiliary on the dienophile. | 85-98% |

Precursor Synthesis for Structurally Diverse Isoleucine-Containing Molecules

This compound is a strategic precursor for synthesizing a wide array of more complex molecules that retain the core isoleucine structure. The synthetic pathway typically begins with the coupling of N-Z-protected L-isoleucine and n-butylamine. This reaction is achieved using standard peptide coupling reagents that activate the carboxylic acid, facilitating amide bond formation with high efficiency. researchgate.netnih.gov

Once the protected amide is formed, it can undergo selective deprotection to enable further functionalization:

Amine Deprotection: The Z (benzyloxycarbonyl) group is typically removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This process is clean and efficient, yielding the free amine of N-Butyl L-isoleucinamide without affecting other functional groups.

Further Elongation: The newly exposed primary amine can then serve as a nucleophile. It can be acylated with other carboxylic acids, coupled with other amino acids to form dipeptide-like structures, or reacted with various electrophiles to build larger, structurally diverse molecules. researchgate.net

This step-wise approach allows for the modular construction of complex molecules, including peptidomimetics and other bioactive compounds, where the isoleucine-N-butylamide fragment imparts specific properties such as chirality and lipophilicity. nih.gov

| Process | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Amide Coupling | DCC / HOBt | DCM, 0°C to RT | Forms a DCU byproduct that must be filtered. |

| EDC / HOBt | DMF or DCM, 0°C to RT | Water-soluble carbodiimide; easier workup. | |

| Z-Group Deprotection | H₂, Pd/C | Methanol or Ethanol, RT, 1 atm | Clean reaction; byproduct is toluene (B28343) and CO₂. |

| Boc-Group Deprotection | TFA | DCM, 0°C to RT | Common orthogonal strategy to the Z-group. researchgate.net |

Role in the Construction of Non-Peptidic Amide Architectures

While derived from an amino acid, the utility of this compound extends beyond peptide chemistry into the realm of non-peptidic architectures. The amide bond is a stable and structurally important functional group found in numerous natural products and pharmaceuticals. researchgate.net N-alkyl amino acid amides, in particular, represent a class of non-peptidic structures that have been explored for various biological activities. nih.gov

The isoleucine building block can be incorporated into macrocycles or other complex scaffolds where the amide linkage provides structural rigidity and the side chains dictate the molecule's three-dimensional shape and surface properties. mdpi.com The combination of the chiral sec-butyl side chain and the linear n-butyl chain on the amide nitrogen contributes significant lipophilicity, which can be advantageous for modulating properties like membrane permeability in drug candidates. By using the synthetic handles on this compound, chemists can integrate this chiral, lipophilic cassette into larger non-peptidic frameworks, creating novel structures for applications in medicinal chemistry and materials science. nih.govmdpi.com

Future Directions and Emerging Research Avenues for N Butyl L Z Isoleucinamide Chemistry

Development of Novel Green Chemistry Methodologies for its Synthesis

A key area of development is the replacement of traditional solvents with more benign alternatives. unibo.it The principles of green chemistry encourage the use of solvents derived from renewable resources or, ideally, the use of water as a solvent. ucsb.edu Research into the application of novel, environmentally friendly surfactants could facilitate reactions in aqueous media, thereby significantly reducing the organic solvent waste typically generated in peptide synthesis. ucsb.edu

Another important aspect of green synthesis is "atom economy," which aims to maximize the incorporation of all materials used in the process into the final product. Future methodologies for synthesizing N-Butyl L-Z-isoleucinamide may involve the use of catalytic reagents in place of stoichiometric ones, which are consumed in the reaction and generate byproducts. The use of propylphosphonic anhydride (T3P®) as a coupling reagent, which has shown promise in green solution-phase peptide synthesis, could be a viable approach. unibo.it

The development of a greener synthesis protocol for this compound could be guided by the metrics presented in the table below, which are central to the principles of green chemistry.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |

| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Engineering the final product to be effective while minimizing its toxicity. |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances like solvents and separation agents. |

| Design for Energy Efficiency | Conducting synthetic steps at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional reaction steps and waste. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. |

| Design for Degradation | Designing the chemical product to break down into innocuous substances after its use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring and control to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances used in a chemical process to minimize the potential for chemical accidents. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a significant leap forward in the production of complex molecules like this compound. nih.gov These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions.

Flow chemistry, where reactions are carried out in a continuously flowing stream within a network of tubes or microreactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities. For the synthesis of this compound, a flow-based system could enable the sequential addition of reagents and rapid optimization of coupling and deprotection steps.

Automated synthesis platforms can further enhance this process by integrating robotic handling of reagents and purification steps. nih.govresearchgate.net An end-to-end automated workflow could be developed for this compound, encompassing the initial reaction setup, in-line monitoring of the reaction progress, and automated purification of the final product. This would not only accelerate the synthesis but also improve reproducibility and allow for the rapid generation of a library of related derivatives for further study.

The potential benefits of integrating these technologies are summarized in the following table:

| Technology | Benefit for this compound Synthesis |

| Flow Chemistry | Precise control over reaction parameters, leading to improved yield and purity. |

| Enhanced safety due to smaller reaction volumes and better heat dissipation. | |

| Facile scalability from laboratory to production scale. | |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. |

| Increased reproducibility and reduced human error. | |

| Unattended operation, freeing up researcher time for data analysis and experimental design. | |

| Integrated Platforms | Seamless workflow from synthesis to purification and analysis. |

| Rapid generation of compound libraries for structure-activity relationship studies. |

Exploration in Advanced Materials Science and Functional Molecule Design

The unique structural features of this compound, combining a protected amino acid with a butylamide group, make it an intriguing candidate for incorporation into advanced materials and the design of functional molecules. Future research in this area will likely explore how the specific properties of this compound can be harnessed for various applications.

In materials science, the self-assembly properties of peptide-based molecules are of significant interest. The isoleucine moiety, with its chiral center and hydrophobic side chain, could drive the formation of ordered nanostructures such as nanotubes, nanofibers, or hydrogels. The N-butyl group would further enhance the hydrophobic interactions, potentially leading to more stable and well-defined assemblies. These materials could find applications in areas such as tissue engineering, drug delivery, and biocatalysis.

In the realm of functional molecule design, this compound could serve as a versatile building block. The protected amine and the amide functionality provide handles for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. For example, it could be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.

The potential applications in this domain are diverse and could include:

Biomaterials: Development of biocompatible and biodegradable materials for medical implants and scaffolds.

Drug Delivery: Encapsulation of therapeutic agents within self-assembled nanostructures for targeted delivery.

Sensors: Creation of responsive materials that change their properties in the presence of specific analytes.

Catalysis: Design of chiral catalysts for asymmetric synthesis, leveraging the inherent chirality of the isoleucine core.

Theoretical Predictions for Undiscovered Reactivities and Synthetic Applications

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental research. In the context of this compound, these approaches can be used to explore its potential reactivities and uncover novel synthetic applications that have not yet been realized experimentally.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic structure of the molecule, providing insights into its reactivity. For instance, these calculations can identify the most likely sites for electrophilic or nucleophilic attack, predict the stability of reaction intermediates, and estimate the activation energies for various potential transformations. This information can be invaluable for designing new reactions and optimizing existing synthetic routes.

Molecular dynamics simulations can be used to study the conformational preferences of this compound and its interactions with other molecules, including solvents, catalysts, and biological targets. This can aid in understanding its self-assembly behavior and in designing derivatives with specific binding properties.

Potential areas for theoretical investigation include:

Reaction Mechanism Studies: Elucidating the detailed mechanisms of known reactions involving this compound to identify opportunities for improvement.

Catalyst Design: In silico screening of potential catalysts for new transformations, such as C-H activation or cross-coupling reactions.

Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives.

Virtual Screening: Docking studies to predict the binding affinity of this compound derivatives to various biological targets, guiding the design of new therapeutic agents.

Through a synergistic combination of theoretical predictions and experimental validation, the full synthetic potential of this compound can be unlocked, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) of this compound?

- Design : Apply a Box-Behnken design to vary substituents (e.g., alkyl chain length, protecting groups) and assess biological activity (e.g., enzyme inhibition). Use response surface methodology (RSM) to model nonlinear relationships .

- Validation : Include positive/negative controls and replicate experiments to ensure statistical power (p < 0.05, n ≥ 3) .

Q. How to address discrepancies in in vitro vs. in vivo efficacy studies?

- Hypothesis Testing : Evaluate metabolic stability (e.g., liver microsomes) to identify rapid degradation pathways. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect. If in vivo activity is lower than in vitro, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

Q. What advanced techniques can elucidate the compound’s interaction with biological targets?

- Methods : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD) measurements. For intracellular targets, use fluorescence polarization (FP) assays or CRISPR-engineered reporter cell lines .

- Structural Insights : Co-crystallize the compound with its target protein (e.g., via soaking or co-expression) and resolve the structure using X-ray crystallography .

Data Contradiction and Reproducibility

Q. How should researchers document methods to ensure reproducibility across labs?

- Standards : Follow NIH guidelines for preclinical studies, including detailed protocols for synthesis, purification, and bioassays. Share raw data (e.g., NMR FIDs, HPLC chromatograms) in public repositories .

- Troubleshooting : Publish negative results and procedural deviations (e.g., solvent lot variations) to aid peer validation .

Q. What statistical frameworks are recommended for analyzing dose-response data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.